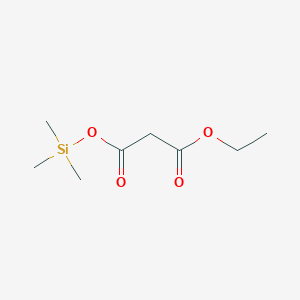

Ethyl trimethylsilyl malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 3-O-trimethylsilyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXMKQLVICGFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171589 | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-03-9 | |

| Record name | Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Trimethylsilyl Malonate

Direct Silylation Approaches

Direct silylation methods offer a straightforward route to ethyl trimethylsilyl (B98337) malonate, typically involving the reaction of a malonic acid monoester with a silylating agent.

Reaction of Ethyl Hydrogen Malonate with Hexamethyldisilazane (B44280)

A common and efficient method for the synthesis of ethyl trimethylsilyl malonate is the direct silylation of ethyl hydrogen malonate using hexamethyldisilazane (HMDS). google.comgoogle.com This reaction proceeds by the nucleophilic attack of the carboxylate group of ethyl hydrogen malonate on one of the silicon atoms of HMDS, leading to the formation of the desired silyl (B83357) ester and ammonia (B1221849) as a byproduct. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), and often under reflux conditions to drive the reaction to completion. google.com

The progress of the reaction can be conveniently monitored by measuring the evolution of ammonia gas. google.com Upon completion, the product is typically isolated and purified by fractional distillation under reduced pressure. google.comgoogle.com

Catalytic Enhancements in Silylation Processes

To improve the efficiency and reaction rates of the silylation process, various catalysts can be employed. These catalysts facilitate the reaction between the malonate and the silylating agent, often allowing for milder reaction conditions and higher yields.

Nitrogen-containing compounds, particularly those with electron-withdrawing groups, have been found to be effective catalysts for the silylation of organic compounds with HMDS. google.comgoogle.com Saccharin (B28170) is a notable example of such a catalyst. google.comgoogle.com In the synthesis of this compound, the addition of a catalytic amount of saccharin can significantly accelerate the reaction. google.com The catalytic activity of these nitrogen-containing compounds is attributed to their ability to activate the Si-N bond of hexamethyldisilazane, making the silicon atom more susceptible to nucleophilic attack.

The general structure of these catalysts involves a nitrogen atom bonded to one or two electron-withdrawing groups. This structural feature enhances the acidity of the N-H proton (if present) or polarizes the molecule, facilitating the catalytic cycle. The use of such catalysts not only speeds up the reaction but can also lead to cleaner reaction profiles and reduce the need for harsh reaction conditions. google.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and catalyst loading.

For the saccharin-catalyzed silylation of ethyl hydrogen malonate with HMDS, a study demonstrated that conducting the reaction in boiling dichloromethane with a small amount of saccharin resulted in a high yield of the desired product. google.com Specifically, using 0.173 moles of ethyl hydrogen malonate with 0.10 moles of hexamethyldisilazane in the presence of 0.17 mmoles of saccharin led to a 96.6% yield of this compound after 1.5 hours of reaction time followed by distillation. google.comgoogle.com

Interactive Table: Optimization of this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Ethyl Hydrogen Malonate (0.173 mol) | Hexamethyldisilazane (0.10 mol) | Saccharin (0.17 mmol) | Dichloromethane | 1.5 | 96.6 | google.comgoogle.com |

Indirect Synthetic Routes and Precursor Chemistry

Besides direct silylation, this compound can also be synthesized through indirect routes that involve the use of pre-formed precursors.

Utilization of Ethyl Potassium Malonate as a Precursor

An alternative and effective method for preparing this compound involves the use of ethyl potassium malonate as a precursor. sigmaaldrich.comtargetmol.comchemicalbook.comselleckchem.comresearchgate.net This salt of ethyl hydrogen malonate can be reacted with a suitable silylating agent, such as trimethylsilyl chloride, to generate the target compound. This approach is particularly useful as ethyl potassium malonate is a stable, solid compound that can be easily handled and stored. sigmaaldrich.com The reaction is typically carried out in an appropriate solvent, and the in-situ generation of the malonate anion facilitates the nucleophilic substitution on the silicon atom of the silylating agent. This method is noted as a viable preparative route for this compound. researchgate.net

Exploration of Alternative Malonate Derivatives for Silylation

The synthesis of silylated malonates is not restricted to the direct silylation of diethyl malonate. Research has explored the use of various other malonate derivatives, which in some cases offer advantages in terms of reactivity, selectivity, or the introduction of additional functional groups. The exploration of these alternative substrates has broadened the scope of silylated malonates available for synthetic applications.

One significant area of investigation has been the use of malonic acids themselves as precursors. For instance, bis(trimethylsilyl) malonates can be prepared by reacting a suitable malonic acid with trimethylsilyl chloride in the presence of pyridine (B92270). nih.gov This method provides a direct route to fully silylated malonate structures.

Substituted malonate esters are also viable substrates for silylation. The presence of substituents on the malonate backbone can influence the course of the silylation reaction. For example, C-silylated malonate esters have been synthesized and subsequently used in dealkoxycarbonylation reactions. lookchemmall.com The specific reaction conditions, such as the use of dimethyl sulfoxide (B87167) (DMSO), sodium chloride, and water, can effect the removal of an alkoxycarbonyl group from these C-silylated species. lookchemmall.com

Furthermore, the silylation of alkylidene malonates has been a subject of study. Copper-catalyzed nucleophilic silylation of alkylidene malonates with disilanes has been reported, with pyridine being an effective ligand for this transformation. wiley-vch.de This reaction proceeds via a 1,4-addition of the silicon nucleophile to the α,β-unsaturated system of the alkylidene malonate. wiley-vch.de

The reactivity of the malonate derivative is a key consideration. Less reactive derivatives, such as certain 2-substituted diethyl malonates, may require elevated temperatures or basic catalysts to react effectively with dinucleophiles, a reaction class where silylated intermediates can play a role. nih.govresearchgate.net Conversely, highly reactive malonic acid derivatives like (chlorocarbonyl)ketenes and bis(2,4,6-trichlorophenyl) malonates are also used in cyclocondensation reactions. nih.govresearchgate.net

The choice of the ester group on the malonate can also be varied. While ethyl esters are common, other esters like methyl and t-butyl esters have also been employed in the synthesis of silylated malonates. researchgate.net For example, mthis compound has been prepared from t-butyl methyl malonate. researchgate.net

The following table summarizes some of the alternative malonate derivatives that have been utilized in silylation reactions or are closely related to the synthesis of silylated compounds:

| Malonate Derivative | Silylation/Reaction Context | Key Findings | Reference(s) |

| Malonic Acid | Direct silylation with trimethylsilyl chloride | Forms bis(trimethylsilyl) malonates. | nih.gov |

| Substituted Malonate Esters | C-silylation followed by dealkoxycarbonylation | The substituent influences reactivity; specific conditions can remove an ester group. | lookchemmall.com |

| Alkylidene Malonates | Copper-catalyzed nucleophilic silylation with disilanes | Pyridine is an effective ligand; reaction proceeds via 1,4-addition. | wiley-vch.de |

| t-Butyl Methyl Malonate | Precursor for mthis compound | Demonstrates the use of mixed malonate esters in silylation. | researchgate.net |

| Diethyl Alkyl(substituted phenyl)malonates | Synthesis via nucleophilic substitution on iron-complexed chlorobenzenes | An indirect route to complex substituted malonates which could be silylated. | smu.ca |

Reactivity and Mechanistic Investigations of Ethyl Trimethylsilyl Malonate

Nucleophilic Reactivity and Carbon-Carbon Bond Formation

The presence of two electron-withdrawing ester groups makes the methylene (B1212753) protons of malonic esters acidic and susceptible to deprotonation by a base. In the case of ethyl trimethylsilyl (B98337) malonate, the resulting carbanion is a potent nucleophile that readily participates in alkylation and acylation reactions.

The alkylation of ethyl trimethylsilyl malonate follows the general mechanism of malonic ester synthesis. The reaction is initiated by the deprotonation of the α-carbon with a suitable base, creating a stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond.

One of the significant advantages of using silyl-protected malonates is the ability to achieve chemoselective deprotection under mild conditions. For instance, the trimethylsilylethyl ester can be cleaved with fluoride (B91410) sources without affecting other ester groups like methyl, tert-butyl, allyl, or benzyl (B1604629) esters. This orthogonality allows for the synthesis of complex molecules with multiple functional groups.

Research has demonstrated the utility of (trimethylsilyl)ethyl ester protected enolates in palladium-catalyzed asymmetric allylic alkylation. This method facilitates the synthesis of α-quaternary ketones and lactams with high yields and enantioselectivity. The use of these protected enolates expands the scope of compatible allyl substrates, including those sensitive to the strong bases typically required for traditional β-ketoester alkylations.

A notable challenge in malonic ester synthesis is the potential for dialkylation, where a second alkyl group is introduced at the α-carbon. This can lead to a mixture of products and lower the yield of the desired mono-alkylated compound. Careful control of reaction conditions, such as the stoichiometry of the base and alkylating agent, is crucial to minimize this side reaction.

Acylation of this compound provides a direct route to valuable β-dicarbonyl compounds. This transformation involves the reaction of the malonate enolate with an acylating agent, such as an acid chloride or an acyl carbonate.

The acylation of this compound is a widely used method for the synthesis of β-keto esters. The reaction typically proceeds by treating the malonate with a base to generate the enolate, which then attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent hydrolysis and decarboxylation of the intermediate yield the final β-keto ester. The trimethylsilyl group plays a crucial role in facilitating this reaction, often leading to higher yields and cleaner reactions compared to traditional methods.

The choice of acylating agent and reaction conditions can be tailored to achieve the desired outcome. For instance, the use of acid chlorides is a common and effective method. Additionally, methods have been developed that utilize in-situ generated (trimethylsilyl)malonates for the synthesis of β-keto esters.

Table 1: Synthesis of β-Keto Esters via Acylation

| Ketone Reactant | Acylating Agent | Base/Catalyst | Product | Yield (%) |

| Acetone | Ethyl Chloroformate | NaH | Ethyl acetoacetate | - |

| Various Ketones | Dimethyl/Ethyl Carbonate | Strong Bases | β-Keto Ester | Inconsistent |

| Ketone Enolates | CO2/CO | Palladium/Transition Metal | β-Keto Ester | - |

This table summarizes various methods for β-keto ester synthesis, some of which are analogous to reactions involving this compound.

Following the initial acylation to form a β-keto ester, a subsequent decarboxylation step can lead to the formation of methyl ketones. This process involves the hydrolysis of the ester group to a carboxylic acid, which then readily loses carbon dioxide upon heating to yield the corresponding methyl ketone. This two-step sequence provides a versatile method for converting carboxylic acid derivatives into ketones.

The efficiency and selectivity of acylation reactions involving malonates are significantly influenced by the choice of base and the presence of certain salts. Triethylamine (B128534) is a commonly used base in these reactions.

Magnesium and lithium salts have been shown to play a crucial role in directing the outcome of the acylation. These salts can chelate to the enolate and the acylating agent, locking the enolate anion and influencing its reactivity. This chelation effect can prevent side reactions and improve the yield of the desired acylated product. For example, the use of magnesium chloride with a tertiary amine base has been reported as an effective system for the acylation of diethyl malonate.

Acylation Reactions

Cyclocondensation Reactions

This compound and its derivatives are valuable building blocks in cyclocondensation reactions for the synthesis of various heterocyclic compounds. These reactions involve the condensation of the malonate with a dinucleophile, leading to the formation of a new ring system.

However, the reactivity of bis(trimethylsilyl) malonates in cyclocondensation can be lower compared to more reactive malonyl reagents like bis(2,4,6-trichlorophenyl) malonates. In some cases, instead of cyclization, C-acylation may occur as a competing reaction pathway. For instance, the reaction of bis(trimethylsilyl) malonates with 2-cyanomethylbenzimidazole in refluxing bromobenzene (B47551) resulted in C-acylation rather than the expected cyclization. At higher temperatures, decomposition of the silyl (B83357) malonate can also be a limiting factor.

Despite these limitations, silyl malonates have been successfully employed in the synthesis of six-membered heterocycles. The reaction of 2-substituted diethyl malonates with 1,3-dinucleophiles, often at elevated temperatures or in the presence of a base, is a classic method for preparing compounds like barbituric acids (

Interactions with 1,3-Dinucleophiles

The reactivity of silyl malonates, such as this compound, with 1,3-dinucleophiles is characterized by a notable preference for C-acylation over cyclocondensation. Investigations into the reactions of bis(trimethylsilyl) malonates with dinucleophiles like 2-(cyanomethyl)benzimidazole (B160407) in refluxing bromobenzene have shown that the reaction proceeds to yield 2-(2,3-dihydro-1H-benzimidazol-2-yliden)-3-oxoalkanenitriles. nih.govresearchgate.net This outcome highlights that under these conditions, the silyl malonate acts as an acylating agent for the highly nucleophilic carbon of the dinucleophile, rather than engaging in a cyclization reaction across the nucleophilic centers. nih.gov

This behavior contrasts with more reactive malonic acid derivatives which typically lead to the formation of six-membered heterocyclic systems with 1,3-dinucleophiles. nih.govresearchgate.net The interaction is thus highly dependent on the nature of the malonate derivative, with the silyl group conferring a reactivity profile that favors direct acylation.

Comparative Reactivity with Other Malonate Derivatives (e.g., Diethyl Malonates, Bis(2,4,6-trichlorophenyl) Malonates)

The reactivity of this compound and its bis(trimethylsilyl) analogue is distinct when compared to other common malonate derivatives in cyclocondensation reactions. nih.govresearchgate.net Diethyl malonates are generally considered unreactive and require elevated temperatures (often exceeding 200°C) or the presence of basic catalysts to react with 1,3-dinucleophiles. nih.govresearchgate.net Even then, yields can be low. nih.gov

In stark contrast, bis(2,4,6-trichlorophenyl) malonates are highly electrophilic and reactive. nih.govresearchgate.net They readily undergo cyclocondensation with dinucleophiles at temperatures around 150°C to form six-membered heterocycles, such as pyrido[1,2-a]benzimidazoles. nih.gov

Bis(trimethylsilyl) malonates occupy a different reactive space. Experiments have shown that they are not suitable substitutes for highly reactive reagents like bis(2,4,6-trichlorophenyl) malonates in these cyclizations. nih.govresearchgate.net Instead of promoting the formation of fused heterocyclic systems, their reaction with dinucleophiles leads to C-acylation products. nih.gov This difference is attributed to the lower electrophilicity of the silyl malonates compared to their trichlorophenyl counterparts.

| Malonate Derivative | Typical Reaction Conditions with 1,3-Dinucleophiles | Primary Product Type | Reactivity Profile |

|---|---|---|---|

| Diethyl Malonate | High temperatures (>200°C) or basic catalysis nih.govresearchgate.net | Cyclocondensation (often low yield) nih.gov | Low nih.gov |

| Bis(2,4,6-trichlorophenyl) Malonate | ~150°C (e.g., refluxing bromobenzene) nih.gov | Cyclocondensation nih.gov | High nih.gov |

| Bis(trimethylsilyl) Malonate | Refluxing bromobenzene (~150°C) nih.gov | C-Acylation nih.gov | Moderate acylating agent, poor for cyclization nih.gov |

Factors Influencing Cyclization vs. Competing Side Reactions (e.g., C-Acylation, Decomposition)

The competition between cyclization and side reactions like C-acylation in reactions involving malonate esters is primarily governed by the electrophilicity of the malonate's carbonyl carbon and the stability of the leaving group.

Electrophilicity of the Malonate: Highly reactive derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, possess highly electrophilic carbonyl centers. nih.govresearchgate.net This enhanced electrophilicity facilitates nucleophilic attack by both centers of a 1,3-dinucleophile, driving the reaction towards cyclization to form stable six-membered rings. nih.gov In contrast, bis(trimethylsilyl) malonates are less electrophilic. This diminished reactivity at the carbonyl carbon makes the cyclization pathway less favorable.

Leaving Group and Silyl Group Lability: In the case of bis(trimethylsilyl) malonate, the trimethylsiloxy group is the potential leaving group. However, these compounds show a tendency to undergo desilylation. The reaction with a dinucleophile like 2-(cyanomethyl)benzimidazole results in C-acylation without subsequent cyclization onto the nitrogen atom. nih.govresearchgate.net This suggests that the reaction pathway favoring acylation of the most nucleophilic site is kinetically preferred over the sequence required for ring closure. The stability of the potential leaving group is critical; the 2,4,6-trichlorophenoxide anion, for instance, is an excellent leaving group, which contributes to the high reactivity of bis(2,4,6-trichlorophenyl) malonates in cyclocondensations. nih.gov

Trimethylsilyl Group Transformations and Their Impact on Reactivity:

Controlled Desilylation Strategies

The trimethylsilyl (TMS) group in this compound and related structures can be removed under controlled conditions, a process known as desilylation. This transformation is synthetically valuable as it unmasks a reactive functional group. Fluoride ions are particularly effective for cleaving the silicon-oxygen or silicon-carbon bond due to the high affinity of silicon for fluorine. hbni.ac.inresearchgate.net

A common and efficient method involves the use of fluoride reagents. For instance, the desilylation of various organosilanes, including ethyl 3-(trimethylsilyl)acetate—a close structural analogue—can be achieved using fluoride ions to facilitate carboxylation. nih.gov Research on the synthesis of steroid derivatives has demonstrated that trimethylsilylacetylenyl groups can be desilylated using only a catalytic amount (e.g., 0.05 equivalents) of tetrabutylammonium (B224687) fluoride (TBAF) in a one-pot reaction, regenerating the fluoride catalyst in the process. researchgate.net This catalytic approach avoids the need for stoichiometric amounts of often harsh reagents.

Another established method for cleaving silyl esters is the use of trimethylsilyl iodide, which provides a powerful tool for the quantitative dealkylation of esters under neutral conditions. acs.org

| Reagent | Typical Conditions | Key Feature | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Catalytic amounts (e.g., 0.05 eq) | Catalytic, mild, one-pot potential | researchgate.net |

| Fluoride Ions (general) | Varies (e.g., 40°C for 5 min) | High efficiency due to high Si-F bond affinity | nih.gov |

| Trimethylsilyl iodide (TMSI) | Anhydrous, neutral conditions | Quantitative cleavage of silyl esters | acs.org |

Role in Enolization Processes of Malonate Esters

The trimethylsilyl group in this compound is intrinsically linked to the enolization of the parent malonate ester. The formation of silyl derivatives of malonic esters proceeds through the enol form. oup.com The acidic methylene protons of a malonate ester can be removed by a base to form an enolate anion. This enolate can then be trapped by a silylating agent, such as trimethylsilyl chloride, to form a silyl enol ether (O-silylation) or a C-silylated product. For malonate esters, silylation can occur to yield a bis-trimethylsilyl ester, which can react further in the silylating mixture through enolization of one of the ester groups to form a tris-TMS derivative. oup.com

The presence of two electron-withdrawing carbonyl groups in malonates increases the acidity of the α-protons, facilitating enolate formation. rsc.org However, enolization of simple esters can be hampered by the mesomeric stabilization of the carbonyl group. rsc.org For β-dicarbonyl compounds like malonates, enolization is more favorable. rsc.org The formation of the trimethylsilyl enol ether of a malonate derivative is a key step in certain synthetic transformations, such as the selective fluorination of malonates using elemental fluorine, where the silyl enol ether is the reactive intermediate. worktribe.com

β-Silyl Effects on Carbanion and Carbon-Centered Radical Stabilities in Malonate Systems

The β-silyl effect describes the stabilizing influence of a silicon atom located at the position beta to a reactive center, such as a carbocation or radical. hbni.ac.inresearchgate.net This stabilization arises primarily from hyperconjugation between the carbon-silicon (C-Si) bonding orbital and the empty p-orbital of the adjacent carbocation. researchgate.net This effect can lead to significant rate enhancements in reactions proceeding through a carbocationic intermediate. nih.gov

Specific investigations into the impact of a β-trimethylsilyl group on the stability of reactive intermediates derived from diethyl malonate have yielded precise energetic data. researchgate.net A study comparing the equilibrium acidities of α-ethyl- and α-(trimethylsilylmethyl)-substituted esters, including diethyl malonate, found that the β-Me₃Si group has a negligible stabilizing effect on the corresponding carbanion (enolate). researchgate.net The difference in stability compared to an analogous α-ethyl group was less than 1 kcal/mol, indicating little to no β-stabilization of the malonate carbanion. researchgate.net

In contrast, the same study revealed a clear stabilizing effect on carbon-centered radicals. By comparing the C-H bond dissociation energies (BDEs), it was determined that a β-Me₃Si group provides a stabilizing effect of 3–5 kcal/mol for the carbon-centered radical derived from the malonate system, relative to a β-methyl group. researchgate.net This finding demonstrates that while the β-silyl effect does not significantly stabilize the malonate enolate, it plays a role in stabilizing the corresponding radical intermediate.

| Reactive Intermediate | Effect of β-Trimethylsilyl Group | Stabilization Energy (relative to β-Me group) | Reference |

|---|---|---|---|

| Malonate Carbanion (Enolate) | Little to no stabilizing effect | < 1 kcal/mol | researchgate.net |

| Malonate Carbon-Centered Radical | Stabilizing effect | 3–5 kcal/mol | researchgate.net |

Advanced Applications in Complex Molecule Synthesis

Preparation of Pharmaceutical and Medicinal Chemistry Intermediates

A significant application of ethyl trimethylsilyl (B98337) malonate is in the synthesis of β-ketoesters, which are crucial intermediates for a wide array of pharmaceutical compounds. The reaction typically involves the acylation of the malonate, followed by decarboxylation, to yield the desired ketoester.

Published patent literature details specific methodologies for this transformation in the development of novel antiviral agents. In one described synthesis, a substituted benzoic acid is first activated with 1,1'-carbonyldiimidazole (CDI) to form an acyl imidazolide. This activated intermediate is then treated with ethyl trimethylsilyl malonate to afford a β-ketoester after subsequent decarboxylation googleapis.comgoogle.com. A similar strategy is employed for the preparation of thieno[2,3-b]pyridine derivatives, where a thiophenecarboxylic acid is activated with CDI and reacted with this compound in the presence of the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to furnish the corresponding 3-ketoester intermediate googleapis.com. These ketoesters are pivotal precursors for constructing quinolinone and thienopyridine ring systems found in various antiviral compounds googleapis.comgoogleapis.com.

Another documented use involves the synthesis of an impurity reference standard for the antimigraine agent Rizatriptan Benzoate, highlighting its role in pharmaceutical quality control and analytical standard preparation researchgate.net. The synthesis of β-keto esters from this compound is a foundational step in these processes researchgate.net.

The following table summarizes selected applications of this compound in the synthesis of pharmaceutical intermediates.

| Starting Material | Reagents | Key Intermediate | Target Compound Class |

| 2-Fluoro-5-iodobenzoic acid | 1. Carbonyldiimidazole2. This compound | β-Ketoester B-2 | Quinolinoes (Antiviral) |

| 2-Bromo-5-chloro-4-thiophenecarboxylic acid | 1. Carbonyldiimidazole2. DBU, this compound | 3-Ketoester M-2 | Thienopyridines (Antiviral) |

| N-protected 2-fluoro-5-aminobenzonitrile | 1. n-Butyllithium2. This compound | β-Ketoester | Heterocyclic compounds |

Synthetic Routes to Natural Products

Organosilicon reagents are widely utilized in the total synthesis of natural products, primarily due to the unique properties of the silicon atom. Silyl (B83357) ethers, for instance, are common protecting groups for hydroxyl, thiol, or carboxylic acid functionalities due to their stability and the high affinity of silicon for oxygen ias.ac.in. This allows complex manipulations on other parts of a molecule without affecting these sensitive groups. Furthermore, functional groups like alkynyl silanes can act as masking agents for acetylenic anions, as demonstrated in the synthesis of the cecropia juvenile hormone ias.ac.in.

While direct, prominent examples of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its chemical functionalities are analogous to those used in complex synthetic campaigns. Reagents that enable the formation of intricate carbon skeletons are essential for building natural product frameworks researchgate.net. The ability of this compound to participate in C-C bond formation via acylation to produce versatile keto-ester intermediates suggests its potential as a valuable tool in this field. The synthesis of complex bioactive molecules often relies on the strategic application of such building blocks to construct key structural motifs researchgate.net.

Design and Synthesis of Agrochemicals and Other Biologically Active Compounds

Organosilicon compounds have made a significant contribution to modern agriculture, primarily as adjuvants in agrochemical formulations sinosil.comsanfanchem.com. These compounds, particularly organosilicone surfactants, possess unique properties that enhance the effectiveness of pesticides, including herbicides, fungicides, and insecticides jshongze.comsbfchem.comresearchgate.net.

The primary role of these organosilicon adjuvants is to lower the surface tension of spray solutions to a greater extent than traditional surfactants sinosil.comresearchgate.net. This property leads to superior spreading and wetting of the spray droplets on plant leaf surfaces, ensuring more uniform and thorough coverage sinosil.comsanfanchem.com. Enhanced coverage is particularly crucial for contact pesticides researchgate.net.

| Property Enhanced by Organosilicon Adjuvants | Mechanism of Action | Benefit in Agrochemicals |

| Spreading and Wetting | Significant reduction of aqueous solution surface tension sinosil.comresearchgate.net. | Provides uniform and total coverage of spray on plant foliage sinosil.comsanfanchem.com. |

| Penetration and Absorption | Facilitates uptake of active ingredients through the plant cuticle and stomata jshongze.com. | Accelerates and increases the amount of pesticide absorbed by the plant or pest sinosil.comsanfanchem.com. |

| Efficacy and Efficiency | Improved coverage and absorption of the active ingredient researchgate.net. | Allows for reduced pesticide and water usage, improves rainfastness sanfanchem.comjshongze.comsbfchem.com. |

Generation of Alkylidene Malonates via Acylation and Subsequent Transformations

The generation of substituted malonates via acylation is a cornerstone of synthetic chemistry, and this compound is a proficient substrate for such reactions. The primary transformation is C-acylation, where an acyl group is introduced at the central carbon atom to form a β-ketoester. This reaction is fundamental to many of the applications discussed, particularly in pharmaceutical synthesis googleapis.comgoogleapis.com.

The process, as described in patent literature, involves activating a carboxylic acid and subsequently reacting it with this compound googleapis.comgoogleapis.com. This acylation step yields a highly versatile intermediate that can undergo further transformations.

One such subsequent transformation involves the reaction of the intermediate β-ketoester with triethyl orthoformate and acetic anhydride. This sequence converts the ketone into an enol ether, creating a double bond structure related to an alkylidene malonate googleapis.com. These resulting vinylogous esters are themselves useful intermediates for constructing heterocyclic systems googleapis.comgoogleapis.com. The silicon group in related compounds, such as β-silylmethylene malonates, plays a distinctive role in controlling reactivity, making these types of alkylidene malonates versatile reagents for introducing silicon into organic frameworks for further manipulation researchgate.net.

Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for Thin Film Fabrication

There is no scientific literature or data available from the performed searches to support the use of this compound as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for thin film fabrication. While patents mention the compound in lists of malonate esters for applications in surface treatments and polymer chemistry, its role as an MOCVD precursor is not documented in the search results google.comgoogleapis.com.

Derivatives and Analogues of Ethyl Trimethylsilyl Malonate

Bis(trimethylsilyl) Malonate

Bis(trimethylsilyl) malonate is a silylated derivative of malonic acid. It serves as a precursor for metal-organic chemical vapor deposition (MOCVD) of thin films like HfO₂ and ZrO₂. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Synthetic Approaches and Reactivity Profile

Synthetic Approaches:

The primary method for synthesizing bis(trimethylsilyl) malonate involves the reaction of malonic acid with a silylating agent, most commonly trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov The base acts as a scavenger for the hydrochloric acid (HCl) byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A 1:2 molar ratio of malonic acid to TMSCl is crucial for the complete silylation of both carboxylic acid groups.

Key Reaction Components for Synthesis

| Component | Role | Common Examples |

|---|---|---|

| Starting Material | Provides the dicarboxylic acid backbone | Malonic acid |

| Silylating Agent | Introduces the trimethylsilyl group | Trimethylsilyl chloride (TMSCl) |

| Base | Scavenges HCl byproduct | Pyridine, Triethylamine (TEA) |

Reactivity Profile:

Bis(trimethylsilyl) malonate exhibits reactivity centered around its silyl (B83357) ester groups. It undergoes acylation reactions with acid chlorides and acyl carbonates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These reactions, often conducted in the presence of triethylamine and a lithium or magnesium salt, can yield β-keto acids or methyl ketones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Application as a Cyclocondensation Agent

Bis(trimethylsilyl) malonate has been explored as a cyclocondensation agent. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Cyclocondensation reactions are crucial in organic synthesis for forming heterocyclic compounds. However, studies have shown that the reactivity of bis(trimethylsilyl) malonate in these reactions is relatively low compared to other malonyl reagents like bis(2,4,6-trichlorophenyl) malonates. nih.gov Its utility for synthetic purposes is limited because it tends to decompose at the rather low temperatures required for these reactions. nih.gov

For instance, in reactions with 1,3-dinucleophilic substrates like 2-cyanomethylbenzimidazole, bis(trimethylsilyl) malonates resulted in C-acylation rather than the expected cyclization. nih.gov Similarly, its reaction with anilines at elevated temperatures led to decomposition products and dianilides rather than the desired 4-hydroxyquinolones. nih.gov This indicates that while it is considered a cyclocondensation agent, its practical application is constrained by its limited reactivity and thermal stability. nih.gov

Substituted Ethyl Trimethylsilyl Malonates

Fluoro-Substituted Derivatives (e.g., Bis(trimethylsilyl) 2-fluoromalonates)

Fluorine-substituted derivatives of bis(trimethylsilyl) malonate have emerged as important compounds, particularly in the field of energy storage.

A series of bis(trimethylsilyl) 2-fluoromalonate derivatives have been investigated as electrolyte additives for high-voltage lithium-ion batteries. ornl.govresearchgate.net These compounds, including bis(trimethylsilyl) 2-methyl-2-fluoromalonate (BTMSMFM), bis(trimethylsilyl) 2-ethyl-2-fluoromalonate (BTMSEFM), and bis(trimethylsilyl) 2-propyl-2-fluoromalonate (BTMSPFM), are added in small quantities (typically around 5 wt%) to conventional liquid electrolytes (e.g., 1.0 M LiPF₆ in a mixture of carbonate solvents). ornl.govresearchgate.net

The primary role of these additives is to improve the properties of the passivation layers that form on the cathode, known as the cathode electrolyte interphase (CEI). researchgate.net This enhancement leads to significantly improved long-term cycling stability of the batteries, especially when operating at high cutoff voltages (up to 4.5 V). ornl.govresearchgate.net

The introduction of fluoro-substituted malonate additives has a pronounced positive effect on battery performance and the stability of the electrode-electrolyte interface.

Performance Impact:

Capacity Retention: LiNi₀.₈₀Co₀.₁₅Al₀.₀₅O₂ (NCA) based half-cells containing 5 wt% BTMSMFM in the electrolyte demonstrate higher capacity retention compared to cells with the baseline electrolyte across various upper cutoff voltages (4.2 V to 4.5 V). ornl.govresearchgate.net

Cycling Performance: The additives also improve the cycling performance of graphite-based half-cells and full NCA/graphite cells. ornl.govresearchgate.net

Interfacial Stability:

SEI/CEI Film Formation: Scanning electron microscopy (SEM) analysis shows that the additives successfully prevent the formation of thick solid electrolyte interphase (SEI) films on the surface of the NCA electrodes. ornl.govresearchgate.net A thinner, more stable passivation layer is formed instead.

Structural Stability: X-ray diffraction (XRD) studies reveal that the crystal structure of the NCA cathode material is better maintained after cycling in the presence of the BTMSMFM additive, even at high cutoff voltages. ornl.govresearchgate.net This indicates that the additive helps to suppress parasitic reactions and maintain the structural integrity of the cathode. researchgate.net

Summary of Fluoro-Substituted Additive Effects

| Additive | Concentration | Key Findings |

|---|---|---|

| Bis(trimethylsilyl) 2-methyl-2-fluoromalonate (BTMSMFM) | 5 wt% | Higher capacity retention at voltages up to 4.5 V. ornl.govresearchgate.net |

| Prevents thick SEI/CEI formation on the NCA electrode. ornl.govresearchgate.net | ||

| Maintains the crystal structure of the NCA cathode. ornl.govresearchgate.net |

Ethylmalonic Acid, 2TMS Derivative

Ethylmalonic acid, 2TMS derivative, also known as propanedioic acid, ethyl-, bis(trimethylsilyl) ester, is a key analogue of ethyl trimethylsilyl malonate. chemeo.comnist.gov This compound is formed by the silylation of both carboxylic acid groups of ethylmalonic acid with trimethylsilyl (TMS) groups.

Below is a data table summarizing the key properties of Ethylmalonic Acid, 2TMS Derivative:

| Property | Value | Source |

| Chemical Formula | C11H24O4Si2 | chemeo.comnist.gov |

| Molecular Weight | 276.48 g/mol | chemeo.com |

| CAS Number | 55557-24-9 | chemeo.comnist.gov |

| InChIKey | NGCCUIISFUEMFA-UHFFFAOYSA-N | chemeo.comnist.gov |

The formation of fragment ions from the TMS derivative of ethylmalonic acid has been a subject of study in mass spectrometry, providing valuable information for its characterization.

Comparative Analysis of Reactivity and Selectivity in Different Silylated Malonate Congeners

The reactivity and selectivity of silylated malonates in organic synthesis are significantly influenced by the nature and number of the silyl groups attached. This section provides a comparative analysis of this compound and its congeners, such as bis(trimethylsilyl) malonate.

Reactivity in Acylation Reactions:

Lithium salts of trimethylsilyl malonates, including the ethyl ester derivative, can be acylated with acid chlorides or carboxylic acid anhydrides to produce β-ketoesters. researchgate.net The reaction conditions, such as the polarity of the solvent and the presence of lithium salts, can influence the outcome, with the potential for C-diacylation under certain conditions. researchgate.net

In comparison, bis(trimethylsilyl) malonates have been noted for their relatively low reactivity in certain synthetic applications, such as cyclocondensation reactions. nih.gov Their utility as substitutes for more reactive malonyl reagents is limited, and they can undergo decomposition at elevated temperatures. nih.gov For instance, the reaction of bis(trimethylsilyl) 2-ethylmalonate with anilines requires high temperatures and results in the formation of byproducts through desilylation and decarboxylation. nih.gov

Reactivity in Alkylation Reactions:

The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction. The presence of a silyl group can influence the reactivity of the enolate intermediate. While specific comparative studies on the alkylation of this compound versus other silylated congeners are not extensively detailed in the provided search results, the general principles of malonic ester synthesis apply. libretexts.org The formation of an enolate by deprotonation is the first step, followed by nucleophilic attack on an alkyl halide. libretexts.org The presence of two α-hydrogens in the malonate backbone allows for dialkylation. libretexts.org

Selectivity in Reactions:

The selectivity of silylated malonates can be observed in various reactions. For example, in cyclocondensation reactions, the reactivity of bis(trimethylsilyl) malonates was found to be insufficient to act as a substitute for more reactive reagents like bis(2,4,6-trichlorophenyl) malonates. nih.gov The reaction of bis(trimethylsilyl) malonates with 2-cyanomethylbenzimidazole resulted only in C-acylation rather than the desired cyclization. nih.gov

The selective monohydrolysis of dialkyl malonates is another area where the structure of the ester group plays a crucial role. While not directly comparing silylated esters, studies on the selective monohydrolysis of symmetric diesters have shown that the selectivity is influenced by factors such as hydrophobicity. researchgate.net This suggests that the nature of the silyl group could potentially influence the selectivity of hydrolysis in silylated malonates.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies exclusively focused on ethyl trimethylsilyl (B98337) malonate are not extensively documented in publicly available literature, the principles of computational chemistry, particularly Density Functional Theory (DFT), can be applied to understand its reaction mechanisms. The reactivity of silyl (B83357) malonates, such as bis(trimethylsilyl) malonates, has been explored in cyclocondensation reactions, where they have been found to be less reactive than other activated malonates like bis(2,4,6-trichlorophenyl) malonates. This suggests a higher activation energy for the transition states involved in these reactions.

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes. Computational methods are invaluable for locating and characterizing these transition states on the potential energy surface. For a typical reaction of ethyl trimethylsilyl malonate, such as alkylation via its enolate, computational studies would involve mapping the energy profile of the reaction pathway. This would include identifying the geometry and energy of the reactants, the enolate intermediate, the transition state for the alkylation step, and the final product. The energy difference between the reactants and the transition state would provide the activation energy, a key determinant of the reaction rate.

Table 1: Key Aspects of Theoretical Studies on Reaction Mechanisms

| Studied Aspect | Computational Method | Expected Insights |

|---|---|---|

| Enolate Formation | DFT | Geometry and stability of the silyl enolate |

| Alkylation Reaction | Transition State Theory, DFT | Activation energy, transition state geometry |

These theoretical approaches allow for a detailed examination of the electronic and steric effects of the trimethylsilyl group on the reactivity of the malonate.

Computational Insights into Malonate Tautomerism and Isomer Stability

This compound, as a β-dicarbonyl compound, has the potential to exist in keto-enol tautomeric forms. The equilibrium between these tautomers is a critical factor in its reactivity. Computational chemistry provides powerful tools to investigate the relative stabilities of these tautomers and the energetic barriers for their interconversion.

DFT calculations are particularly well-suited for studying keto-enol tautomerism. By calculating the electronic energies of the keto and enol forms, along with zero-point vibrational energy corrections, it is possible to determine which tautomer is more stable and by how much. The transition state for the tautomerization, which typically involves an intramolecular proton transfer, can also be located and its energy calculated to determine the activation barrier for the interconversion.

For related β-dicarbonyl compounds, computational studies have shown that the stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and conjugation. The presence of the bulky and electron-donating trimethylsilyl group in this compound is expected to influence the tautomeric equilibrium. Computational analysis would be necessary to quantify this effect and predict the predominant tautomeric form under various conditions.

Furthermore, computational methods can be used to assess the relative stabilities of different conformational isomers of this compound. By performing a conformational search and optimizing the geometries of various conformers, the global minimum energy structure can be identified. This information is crucial for understanding the molecule's behavior in different environments.

Table 2: Computational Data on Tautomerism for a Generic β-Ketoester (Illustrative)

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Keto Form | 0.00 | 2.5 |

| Enol Form (Z) | -2.50 | 1.8 |

| Enol Form (E) | 1.20 | 3.1 |

Note: This data is illustrative for a generic β-ketoester and does not represent actual calculated values for this compound.

Application of Advanced Spectroscopic Techniques for Elucidation of Reaction Pathways and Intermediate Structures (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the experimental investigation of reaction pathways and the identification of transient intermediates involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques are fundamental for the structural elucidation of the products of reactions involving this compound. More advanced NMR methods, such as in-situ reaction monitoring, can provide real-time information on the consumption of reactants and the formation of intermediates and products. This allows for the determination of reaction kinetics and the observation of transient species that may not be isolable. For example, the formation of the enolate of this compound upon treatment with a base could be monitored by the disappearance of the α-proton signal and changes in the chemical shifts of the adjacent carbonyl carbons.

Mass Spectrometry: Mass spectrometry is a highly sensitive technique for identifying compounds and elucidating their structures based on their mass-to-charge ratio (m/z). For this compound, electron ionization mass spectrometry (EI-MS) can provide a characteristic fragmentation pattern. The NIST WebBook database contains mass spectral data for a compound identified as "mono-Ethyl malonate, TMS derivative," which corresponds to this compound.

Table 3: Prominent Peaks in the Mass Spectrum of mono-Ethyl malonate, TMS derivative

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 73 | 100 | [Si(CH₃)₃]⁺ |

| 133 | Moderate | [M - OSi(CH₃)₃]⁺ |

| 159 | Moderate | [M - OC₂H₅]⁺ |

| 189 | Low | [M - CH₃]⁺ |

| 204 | Low | [M]⁺ |

Note: This data is based on publicly available mass spectra and is subject to interpretation.

Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment specific ions to gain further structural information. This is particularly useful for identifying reaction intermediates in complex mixtures. By coupling a reaction vessel to a mass spectrometer, it is possible to sample the reaction mixture over time and detect low-concentration intermediates, providing valuable mechanistic insights.

Future Directions and Emerging Research Avenues for Ethyl Trimethylsilyl Malonate

Ethyl trimethylsilyl (B98337) malonate and related silyl (B83357) malonates stand as versatile reagents in organic synthesis. While their classical applications are well-documented, ongoing research is paving the way for new methodologies and applications that emphasize sustainability, efficiency, and the discovery of novel chemical transformations. The unique properties conferred by the trimethylsilyl group continue to inspire innovation, pushing the boundaries of what can be achieved with this class of compounds. The future of ethyl trimethylsilyl malonate chemistry is poised to intersect with green chemistry principles, novel catalytic systems, advanced automation platforms, and powerful computational tools.

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl Trimethylsilyl Malonate?

this compound can be synthesized via silylation of ethyl malonate derivatives. A common method involves reacting ethyl potassium malonate with trimethylsilyl chloride (TMSCl) in anhydrous conditions. For example, deprotonation of ethyl malonate with a strong base (e.g., NaH) followed by silylation with TMSCl yields the trimethylsilyl-protected malonate . Alternatively, metal amide-mediated reactions with bis(trimethylsilyl) malonate ligands have been employed to produce analogous complexes, suggesting adaptable pathways for tailored synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to identify proton environments and confirm silyl group attachment (e.g., δ ~0.1 ppm for TMS protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

- FT-IR Spectroscopy : Detection of ester carbonyl stretches (~1740 cm) and Si-O-C bonds (~1100 cm). Note: Ultraviolet photoelectron spectroscopy (UPS) may yield poorly resolved ionization bands due to geometric and electronic effects, requiring complementary methods for unambiguous assignment .

Advanced Research Questions

Q. How does the trimethylsilyl group alter the reactivity of this compound in nucleophilic substitutions compared to diethyl malonate?

The trimethylsilyl group enhances steric bulk and reduces electrophilicity at the ester carbonyl, slowing direct nucleophilic attack. However, it stabilizes enolate intermediates through resonance and inductive effects, enabling selective alkylation or acylation at the α-position. For instance, in asymmetric allylation reactions (e.g., Pd-catalyzed processes), silylated malonates may require adjusted equivalents or bases (e.g., BSA) to optimize yields and enantioselectivity .

Q. What strategies resolve conflicting spectral data during the characterization of this compound?

Conflicting UPS or ionization data (e.g., overlapping bands in Figure 4 of ) can be addressed by:

- Cross-validation : Combining gas-phase UPS with solution-phase NMR and X-ray crystallography.

- Computational Modeling : DFT calculations to predict ionization potentials and assign spectral features.

- Isotopic Labeling : Using -labeled derivatives to track electronic environments in complex spectra.

Q. How is this compound utilized in the deposition of metal-organic thin films?

Homoleptic malonate complexes (e.g., Hf or Zr with bis(trimethylsilyl) malonate ligands) are volatile precursors for metal-organic chemical vapor deposition (MOCVD). These complexes enable low-temperature (e.g., 62°C) formation of HfO or ZrO thin films with high purity. Critical parameters include sublimation stability, ligand decomposition kinetics, and oxygen partial pressure during deposition .

Q. What experimental design considerations are critical for employing this compound in asymmetric catalysis?

Key factors include:

- Catalyst Selection : Chiral phosphine-oxazoline ligands (e.g., in Pd-catalyzed allylation) to enhance enantiomeric excess (e.g., 83% ee in ).

- Reaction Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize enolate intermediates.

- Stoichiometry : Optimizing equivalents of malonate and base (e.g., NaH) to minimize side reactions.

- Temperature Control : Reflux conditions to accelerate kinetics while avoiding decomposition of the silyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.